molecular formula C13H17FN2O2 B2846573 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime CAS No. 551921-47-2

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

Cat. No.: B2846573
CAS No.: 551921-47-2
M. Wt: 252.289
InChI Key: MEDWAZLUMXUIRI-SQFISAMPSA-N
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Description

1-(4-Fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic compound featuring a fluorophenyl ring, a morpholino moiety, and an O-methyloxime functional group. Structurally, it combines aromatic, heterocyclic, and oxime components, which are common in pharmacologically active molecules. The O-methyloxime group may influence conformational flexibility and biological activity, as seen in related compounds acting as enzyme inhibitors or receptor ligands .

The synthesis of analogous compounds, such as 1-(4-aminophenyl)-2-morpholinoethan-1-one, involves nucleophilic substitution (e.g., morpholine reacting with a brominated ketone precursor) followed by reduction of nitro groups .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWAZLUMXUIRI-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCOCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-Fluorophenyl)-2-morpholino-1-ethanone O-methyloxime (CAS: 551921-47-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activities, including mechanisms of action, toxicity profiles, and therapeutic potentials.

  • Molecular Formula : C13H17FN2O2
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 551921-47-2

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

  • Induction of Apoptosis :
    • In studies involving related compounds, such as 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, it was observed that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and loss of mitochondrial membrane potential, leading to cell death .
  • Cell Proliferation Inhibition :
    • Similar oxime derivatives demonstrated inhibitory effects on cancer cell proliferation. For instance, a derivative showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
  • Reactive Oxygen Species (ROS) Production :
    • Some studies have highlighted that certain oxime derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This mechanism is crucial for the induction of apoptosis and cell cycle arrest in cancer treatment .

Anticancer Activity

A study investigating the anticancer properties of related oxime compounds reported significant findings:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer).
  • Results : Compounds exhibited IC50 values ranging from 0.1 to 1 μM across different cancer types, demonstrating their potential as effective anticancer agents .
CompoundCell LineIC50 (μM)Mechanism
ZQL-4cMCF-72.96Apoptosis via ROS production
ZQL-4cA5490.80Cell cycle arrest
ZQL-4cHCT1160.1PI3K inhibition

Toxicity Studies

Toxicity assessments have been conducted on similar compounds:

  • Model Organisms : Spodoptera frugiperda cells.
  • Findings : The IC50 values for related compounds were found to be around 35 μM, indicating moderate toxicity levels but also suggesting potential applications in targeted therapies where selective toxicity is beneficial .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is in the field of medicinal chemistry. Research has indicated that modifications to the morpholino group can enhance the compound's efficacy against various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The fluorine substitution was found to improve the lipophilicity and permeability of the compound, facilitating better absorption and distribution in biological systems .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study: Neuroprotective Effects

Research indicated that this compound showed protective effects against neurodegeneration in animal models. The mechanism was linked to its ability to modulate oxidative stress and inflammation pathways .

Drug Design and Development

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological profiles. In this context, the compound serves as a valuable template for designing new drugs with improved metabolic stability and bioavailability.

Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

Compound TypeLipophilicityMetabolic StabilityBioavailability
Non-FluorinatedModerateLowerVariable
FluorinatedHigherImprovedHigher

This table illustrates the advantages of fluorination in drug design, emphasizing how compounds like this compound can lead to more effective pharmaceutical agents.

Synthesis and Analytical Chemistry

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound thoroughly.

Synthesis Methodology

The synthetic pathway typically includes:

  • Reaction of morpholine with an appropriate aldehyde.
  • Subsequent formation of the oxime through treatment with hydroxylamine.

Comparison with Similar Compounds

Key Observations :

  • Pyriphenox demonstrates pesticidal activity, likely due to its pyridinyl and dichlorophenyl groups enhancing target binding .
  • The target compound’s fluorophenyl and morpholino groups may improve selectivity for neurological or kinase targets compared to chlorinated analogs .

Morpholino-Containing Compounds

Morpholino groups are prevalent in drug design for their balanced solubility and hydrogen-bonding capacity:

Compound Name Substituents Activity/Properties Reference
1-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-2-morpholino-1-ethanone Piperazinyl, pyridinyl, trifluoromethyl Potential CNS receptor modulation
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone Cyclopropyl, methoxyphenoxy Synthetic intermediate
Target Compound 4-Fluorophenyl, O-methyloxime Hypothesized enhanced bioavailability

Key Observations :

  • The piperazinyl-pyridinyl derivative (CAS 338979-16-1) shows increased molecular complexity, likely targeting neurological receptors .
  • The target compound’s simpler structure may favor metabolic stability over piperazine-containing analogs.

Fluorophenyl-Substituted Analogs

Fluorine substitution at the para position is a common strategy to optimize pharmacokinetics:

Compound Name Substituents IC50 (μM) Reference
Cardamonin (cluster 5) Hydroxyl (ortho/para), no ring B substitution 4.35
Compound 2j Bromo (ring A), fluoro (ring B) 4.70
Compound 2n Methoxy (ring A), fluoro (ring B) 25.07

Key Observations :

  • Electronegative substituents (e.g., F, Br) at para positions correlate with lower IC50 values, suggesting higher potency .

Structure–Activity Relationship (SAR) Insights

  • Electronegativity and Substitution Position : Fluorine at the para position (as in the target compound) maximizes electronegativity, improving target binding compared to methoxy or chlorine substituents .
  • O-Methyloxime Conformation : The oxime group may stabilize interactions with enzymatic active sites, as seen in vasopressin antagonists (e.g., CAS 338400-76-3) .
  • Morpholino vs. Piperazine: Morpholino groups offer better solubility and fewer basic centers than piperazine, reducing off-target effects .

Q & A

Basic: What are the key considerations for synthesizing 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime with high purity?

Methodological Answer:
The synthesis requires careful control of reaction parameters:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions and ensure regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts improves yield and selectivity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring intermediates are minimized .
    Purification via column chromatography or recrystallization is critical for ≥95% purity .

Basic: Which spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is required:

Technique Key Data Points Purpose
¹H/¹³C NMR Chemical shifts of fluorophenyl (δ 7.2–7.8 ppm) and morpholine protons (δ 3.5–3.7 ppm)Confirm substituent positions .
IR Spectroscopy C=O stretch (~1700 cm⁻¹) and N-O oxime peak (~1640 cm⁻¹)Validate functional groups .
Mass Spectrometry (MS) Molecular ion peak ([M+H]⁺) matching theoretical mass (e.g., m/z 292.3)Verify molecular formula .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Advanced optimization involves:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios to identify interactions .
  • Inert Atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .
  • Kinetic Studies : Monitoring reaction rates via HPLC to identify rate-limiting steps and adjust conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., Acta Cryst. data ).
  • Isotopic Labeling : Tracing reaction pathways using deuterated reagents to identify byproducts .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies and frontier molecular orbitals to predict reaction sites .
  • Molecular Docking : Simulates binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock .
  • QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding analogue design .

Advanced: How should biological studies be designed to assess this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to screen for anticancer activity .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing morpholine with piperazine) to identify critical moieties .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Temperature Control : Store at –20°C in amber vials to slow hydrolysis of the oxime group .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .
  • Purity Monitoring : Regular HPLC analysis (e.g., every 6 months) to detect degradation products .

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